4-(Dimethylamino)butanimidamide
Description
4-(Dimethylamino)butanimidamide is a nitrogen-rich organic compound characterized by a butanimidamide backbone substituted with a dimethylamino group at the fourth carbon.
Properties
IUPAC Name |
4-(dimethylamino)butanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3/c1-9(2)5-3-4-6(7)8/h3-5H2,1-2H3,(H3,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGXJXHUXGPVFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)butanimidamide typically involves the reaction of 4-chlorobutanol with dimethylamine. The process includes several steps such as oxidation, aldolization, and ammonolysis. For instance, 4-chlorobutanol can be oxidized using trichloride isocyanuric acid and a catalyst like 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinyloxy. The resulting product undergoes aldolization and subsequent ammonolysis to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and catalysts can be optimized to improve yield and purity, making the process more efficient for commercial production.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)butanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like trichloride isocyanuric acid, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of this compound.
Scientific Research Applications
4-(Dimethylamino)butanimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of various chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)butanimidamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in nucleophilic substitution reactions, which can alter the structure and function of target molecules. This interaction can lead to various biochemical and physiological effects, depending on the specific application and context .
Comparison with Similar Compounds
Comparative Data Table
Key Findings
- Substituent Effects: Bulky or aromatic groups (e.g., benzyl, phenyl) reduce solubility but enhance stability, while dimethylamino groups improve electron donation in reactions .
- Functional Group Influence : Carboxylic acid derivatives prioritize solubility and zwitterionic behavior, whereas imidamides and hydrazides favor coordination or hydrogen bonding .
- Reactivity Trends: Ester-containing derivatives (e.g., ethyl 4-(dimethylamino)benzoate) outperform methacrylates in polymerization due to electronic and steric factors .
Biological Activity
4-(Dimethylamino)butanimidamide, also known as this compound dihydrochloride, is an organic compound with significant biological activity. Characterized by its unique imidamide structure, this compound has garnered attention for its potential applications in pharmacology, particularly in enzyme inhibition and receptor modulation.
- Molecular Formula : C6H17Cl2N3
- Molecular Weight : 202.12528 g/mol
- Appearance : White or off-white powder, hygroscopic.
- Solubility : Slightly soluble in water and methanol; insoluble in acetone.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit certain enzymes, particularly proteases, which are crucial in various biological processes. Additionally, it can modulate receptor activity, impacting pathways involved in disease mechanisms.
Biological Activity Overview
The following table summarizes the key biological activities and interactions of this compound:
Case Studies and Research Findings
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 4-(Dimethylamino)butyric acid hydrochloride | C6H14ClNO2 | Used in peptide synthesis; less reactive than butanimidamide. |
| N,N-Dimethyl-1,4-butanediamine | C6H16N2 | Similar amine structure; primarily used as a building block. |
| N,N-Dimethylglycine hydrochloride | C5H12ClN | Milder reactivity; involved in metabolic pathways. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
